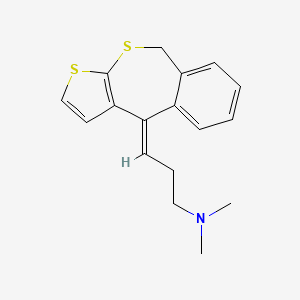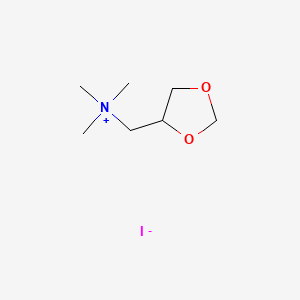![molecular formula C23H40FN2O8P B10784439 2'-Deoxy-5-fluoro-5'-O-[hydroxy(tetradecyloxy)phosphoryl]uridine](/img/structure/B10784439.png)
2'-Deoxy-5-fluoro-5'-O-[hydroxy(tetradecyloxy)phosphoryl]uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-5-fluoro-5’-O-[hydroxy(tetradecyloxy)phosphoryl]uridine is a synthetic nucleoside analog It is structurally related to uridine, a naturally occurring nucleoside, but with modifications that enhance its biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-fluoro-5’-O-[hydroxy(tetradecyloxy)phosphoryl]uridine typically involves multiple steps:
Starting Material: The synthesis begins with 2’-deoxyuridine.
Fluorination: The 5-position of the uridine ring is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride.
Phosphorylation: The 5’-hydroxyl group of the nucleoside is phosphorylated using a phosphorylating agent like phosphorus oxychloride.
Esterification: The phosphorylated intermediate is then esterified with tetradecanol to introduce the tetradecyloxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxy-5-fluoro-5’-O-[hydroxy(tetradecyloxy)phosphoryl]uridine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the nucleoside.
Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties.
Aplicaciones Científicas De Investigación
2’-Deoxy-5-fluoro-5’-O-[hydroxy(tetradecyloxy)phosphoryl]uridine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: The compound is used in studies related to DNA synthesis and repair mechanisms.
Industry: The compound is used in the development of antiviral drugs and other therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-5-fluoro-5’-O-[hydroxy(tetradecyloxy)phosphoryl]uridine involves its incorporation into DNA during replication. The presence of the fluorine atom at the 5-position disrupts the normal function of DNA polymerase, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in rapidly dividing cells, making it effective against cancer cells and certain viruses.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: Another fluorinated nucleoside analog used in cancer treatment.
Floxuridine: A related compound with similar applications in chemotherapy.
2’-Deoxy-5-fluorouridine: A simpler analog with similar biological activity.
Uniqueness
2’-Deoxy-5-fluoro-5’-O-[hydroxy(tetradecyloxy)phosphoryl]uridine is unique due to its specific modifications, which enhance its stability and biological activity. The presence of the tetradecyloxy group increases its lipophilicity, improving its cellular uptake and efficacy.
Propiedades
Fórmula molecular |
C23H40FN2O8P |
|---|---|
Peso molecular |
522.5 g/mol |
Nombre IUPAC |
[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl hydrogen phosphate |
InChI |
InChI=1S/C23H40FN2O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-32-35(30,31)33-17-20-19(27)15-21(34-20)26-16-18(24)22(28)25-23(26)29/h16,19-21,27H,2-15,17H2,1H3,(H,30,31)(H,25,28,29) |
Clave InChI |
IGXUBNSHRZHJRV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![sodium;5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-[[hydroxy(tetradecoxy)phosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-olate](/img/structure/B10784406.png)

![Methyl 6-[2-(3-cyclohexyl-3-hydroxyprop-1-enyl)-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B10784420.png)

![[Ala1,3,11,15]-Endothelin (53-63)](/img/structure/B10784442.png)




